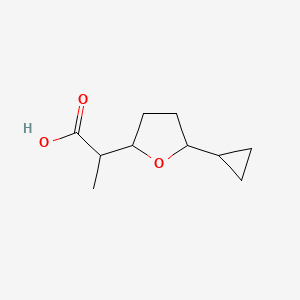

![molecular formula C19H16FN3O2S B2957751 4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958708-99-1](/img/structure/B2957751.png)

4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles, which include the “4,6-dihydro-2H-pyrazol-3-yl” moiety in your compound, are considered privileged scaffolds in medicinal chemistry . They are of great interest due to their broad spectrum of biological activities . Pyridopyrimidines, which are similar to the “thieno[3,4-c]pyrazol” part of your compound, are also of great interest due to their biological potential .

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazonoyl halides with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides . For pyridopyrimidines, various synthetic protocols have been reported .Molecular Structure Analysis

The molecular structure of these compounds often consists of planar rings with various substituents . The structures are usually elucidated based on elemental analysis, spectral data (IR, 1H-NMR, 13C-NMR, HRMS), and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized using techniques like IR, 1H-NMR, 13C-NMR, HRMS, and melting point analysis .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Benzamide derivatives, such as MS-27-275, have been investigated for their ability to inhibit histone deacetylase (HDA), showing marked in vivo antitumor activity against human tumors. This indicates a potential for compounds like the one to act through HDA inhibition, offering a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Fluorinated Pyrazoles in Medicinal Chemistry

The development of fluorinated pyrazoles with additional functional groups for further functionalization highlights their importance as building blocks in medicinal chemistry. These compounds, through sophisticated synthetic strategies, offer diverse applications in drug development and biological research (Surmont et al., 2011).

Antimicrobial and Antioxidant Activities

Derivatives of fluorobenzothiazoles and pyrazoles have been synthesized and shown to possess significant antimicrobial and antioxidant activities. This suggests that structurally related compounds could serve as leads for developing new antimicrobial agents with potential benefits beyond traditional antibiotic therapies (Raparla et al., 2013).

Antidiabetic Agents

Fluoropyrazolesulfonylurea and thiourea derivatives have been prepared as hypoglycemic agents, indicating a potential application of similar compounds in the treatment of diabetes. These compounds, through their action on enzymatic pathways, could offer new avenues for antidiabetic therapy (Faidallah et al., 2016).

Antiviral Activity Against Bird Flu

Novel benzamide-based 5-aminopyrazoles and their derivatives have shown significant antiviral activities against bird flu influenza (H5N1), suggesting that similar compounds could contribute to the development of new antiviral drugs, especially for strains of viruses that are difficult to treat with existing medications (Hebishy et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S/c1-12-2-8-15(9-3-12)23-18(16-10-26(25)11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVHJQMUWQTOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

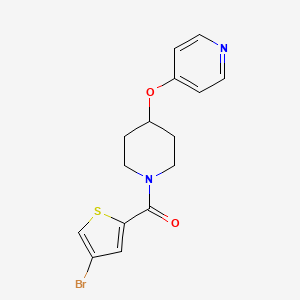

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)

![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)

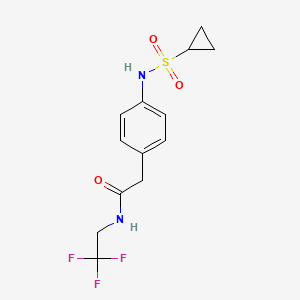

![2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2957687.png)

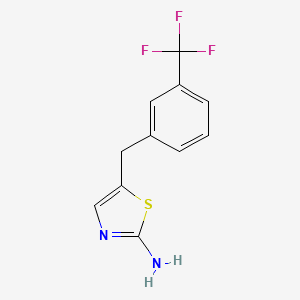

![N-Ethyl-6-methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2957688.png)

![5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2957690.png)

![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)